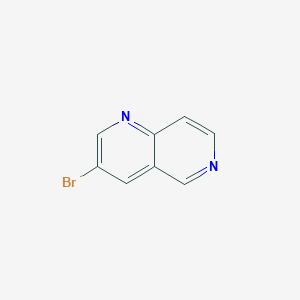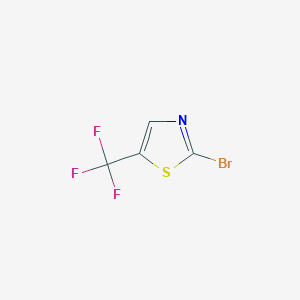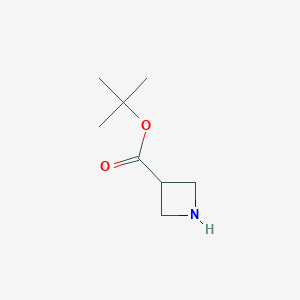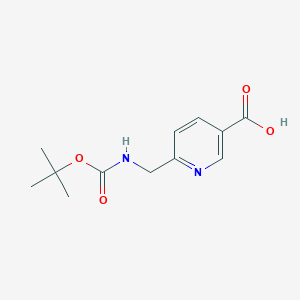
6-Amino-1H-indole-4-carboxylic acid
説明
“6-Amino-1H-indole-4-carboxylic acid” is a compound with the molecular formula C9H8N2O2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Molecular Structure Analysis
The molecular structure of “this compound” includes a carboxylic acid group linked to an indole . The InChI representation of the molecule is InChI=1S/C9H8N2O2/c10-5-3-7 (9 (12)13)6-1-2-11-8 (6)4-5/h1-4,11H,10H2, (H,12,13) .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 176.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 79.1 Ų .
科学的研究の応用
Conformational Analysis in Peptide Studies
The synthesis of conformationally constrained tryptophan derivatives, including 6-amino-1H-indole-4-carboxylic acid analogues, has been an area of interest in peptide research. These derivatives are designed to limit the conformational flexibility of the side chain in peptides, which aids in elucidating the structure of peptides and peptoids (Horwell et al., 1994).
Synthesis of Hydroxyindole-Carboxylic Acids
The synthesis of hydroxyindole-carboxylic acids, starting from compounds like this compound, is significant in biology and medicine. These compounds are vital for understanding the metabolism of indole compounds in plants and animals (Marchelli et al., 1969).
Development of Anti-Inflammatory Compounds
The compound 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, closely related to this compound, is a key scaffold in the synthesis of anti-inflammatory compounds like Herdmanine D (Sharma et al., 2020).
Antibacterial and Antifungal Properties
Derivatives of indole-carboxylic acids, including this compound analogues, have shown significant antibacterial and moderate antifungal activities. This makes them potential candidates for developing new antimicrobial agents (Raju et al., 2015).
Use in Auxin Research and Metabolite Studies
Indole-3-acetic acid derivatives, which can be structurally related to this compound, play a crucial role in plant hormone (auxin) research and in studying human, animal, and microbial metabolites (Ilić et al., 2005).
Synthesis of Fluorescence Probes
Constrained amino acids and benzannulated analogs of indole, including structures derived from this compound, are synthesized for use as potential fluorescence probes in peptide structure studies (Morales, 1995).
Development of Glycine-Site NMDA Receptor Antagonists
Indole-carboxylic acid derivatives, akin to this compound, have been explored for their potential as glycine-site NMDA receptor antagonists, which are important in neurological research and drug development (Baron et al., 2005).
Synthesis of DNA Binding Agents
Indole-containing analogues of bis-netropsin, utilizing indole dicarboxylic acids similar to this compound, have been synthesized for DNA binding studies. This research is crucial for understanding DNA interactions and potential therapeutic applications (Khalaf et al., 2000).
将来の方向性
Indole and its derivatives have shown good therapeutic prospects. Recent studies aim to highlight the construction of indoles as a moiety in selected alkaloids . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
作用機序
Target of Action
It’s known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been reported to show inhibitory activity against various viruses . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a derivative of indole, showed inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, dietary intake can widely influence gut microbiota and the related indole metabolism . .
生化学分析
Biochemical Properties
6-Amino-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to altered gene expression and metabolic flux . This compound’s impact on cell function includes the regulation of cell proliferation, apoptosis, and differentiation, making it a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, indole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic regulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the flux of metabolites through these pathways. For example, indole derivatives can inhibit or activate enzymes involved in amino acid metabolism, leading to changes in metabolite levels . This compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biological activity, as they determine its availability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical and cellular effects.
特性
IUPAC Name |
6-amino-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOTRDWHQRKJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619756 | |
| Record name | 6-Amino-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-34-3 | |
| Record name | 6-Amino-1H-indole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)


![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)

